

Comprehensive literature review on Rebaudioside G

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Compound of Interest		
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Rebaudioside G: A Comprehensive Technical Review

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside G (Reb G) is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. While less abundant and not as extensively studied as major glycosides like Rebaudioside A or Stevioside, Reb G shares the common steviol backbone responsible for the characteristic metabolic fate and potential biological activities of this class of compounds. As a non-caloric sweetener, its primary commercial interest lies within the food and beverage industry. However, emerging research into the pharmacological properties of steviol glycosides—including anti-inflammatory and antioxidant effects—warrants a closer examination of its lesser-known constituents. This technical guide provides a comprehensive literature review of Rebaudioside G, summarizing its physicochemical properties, pharmacokinetics, potential therapeutic activities, and safety profile. Due to the limited availability of data specific to Rebaudioside G, this review incorporates established knowledge of the steviol glycoside class and their common metabolite, steviol, to provide a thorough scientific overview. Detailed experimental protocols and diagrams of key metabolic and signaling pathways are included to support further research and development.

Physicochemical Properties



Rebaudioside G is a diterpene glycoside, structurally composed of a central steviol aglycone with attached glucose moieties. Its chemical properties are similar to other steviol glycosides, influencing its solubility, stability, and sensory profile. Quantitative data for Reb G is sparse in publicly available literature; therefore, data for closely related and well-studied steviol glycosides are presented for comparison.

Property	Rebaudioside G (Reb G)	Rebaudioside A (Reb A)	Stevioside	Rebaudioside M (Reb M)
Molecular Formula	СэвН60О18[1]	C44H70O23[2]	С38Н60О18	C50H80O28
Molecular Weight	804.87 g/mol [1] [3]	967.0 g/mol [2]	804.87 g/mol	1129.15 g/mol
Melting Point	Data not available	242 - 244 °C[2]	196 - 198 °C[4]	Data not available
Aqueous Solubility	Data not available	Sparingly soluble[5]	Poorly soluble (~1.3 g/L)[6][7]	~0.1% w/v (crystalline)[8]
Stability	Presumed stable under typical pH and temperature conditions, similar to other steviol glycosides.[4]	Stable at high temperatures and across a range of pH (5-7).[4]	Stable at high temperatures and in acidic/alkaline solutions (pH 5-7).[4]	Stable in aqueous solutions (pH 2- 8).

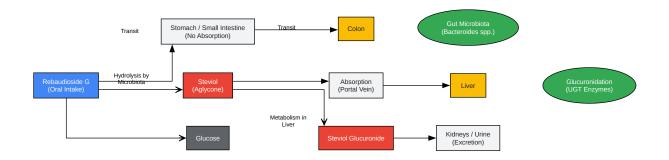
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of all steviol glycosides, including **Rebaudioside G**, is dictated by their common metabolic pathway. These large molecules are not absorbed intact in the upper gastrointestinal tract. Instead, they pass to the colon where they are metabolized by the gut microbiota.



- Hydrolysis: Gut bacteria, particularly those from the Bacteroides genus, hydrolyze the glycosidic bonds, cleaving off the glucose units and liberating the common aglycone, steviol.
 [9][10]
- Absorption: Steviol is readily absorbed from the colon into the portal circulation.[11][12]
- Metabolism: In the liver, steviol is rapidly metabolized, primarily through glucuronidation, forming steviol glucuronide.[11]
- Excretion: Steviol glucuronide is then efficiently eliminated from the body, predominantly through urine.[11]

This metabolic process is consistent across different steviol glycosides, and the safety assessments for all approved steviol glycosides are based on the toxicological data of their shared metabolite, steviol.[11][13]



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Metabolic pathway of Rebaudioside G.

Pharmacological Activities and Potential Therapeutic Applications

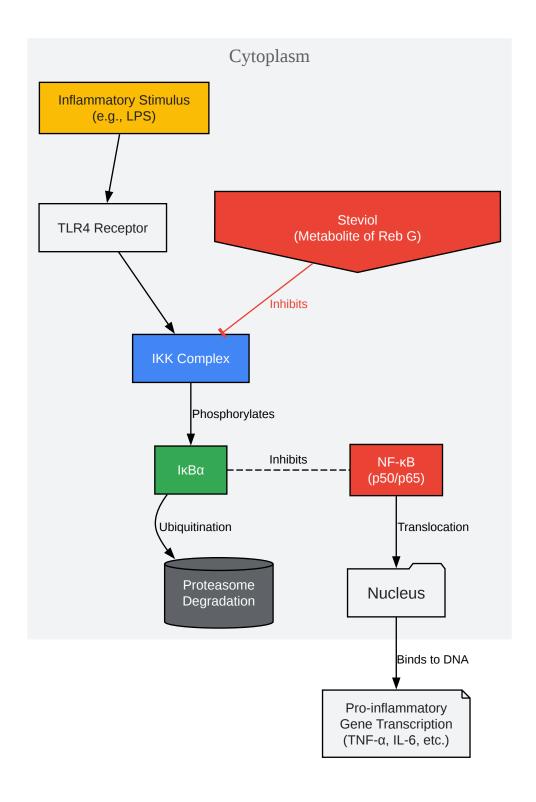


While direct studies on **Rebaudioside G** are limited, research on other steviol glycosides and their metabolite, steviol, has revealed several potential pharmacological activities. These effects are largely attributed to the steviol aglycone, suggesting that Reb G would exhibit a similar biological profile following metabolism.

Anti-inflammatory Activity

Stevioside and its metabolite steviol have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.[14][15] The primary mechanism involves the suppression of the Nuclear Factor-kappa B (NF- κ B) pathway.[16][17] [18][19] NF- κ B is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF- α , IL-1 β , and IL-6.[20][21] By inhibiting the activation of NF- κ B, steviol can reduce the production of these inflammatory mediators.[14][15]





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Inhibition of the canonical NF-κB signaling pathway by Steviol.

Antioxidant Activity



Extracts from Stevia rebaudiana have demonstrated significant antioxidant properties, which are attributed to the presence of phenolic compounds, flavonoids, and the steviol glycosides themselves.[22][23][24] While pure stevioside and rebaudioside A show modest direct antioxidant activity in chemical assays, they may contribute to the overall antioxidant capacity of the extracts.[25] Studies suggest that stevia extracts can protect against oxidative damage in vivo, potentially by enhancing endogenous antioxidant defenses.[26]

Safety and Toxicology

Steviol glycosides have been subject to extensive safety evaluations by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).

- Regulatory Status: Highly purified steviol glycosides (≥95%) are considered Generally Recognized as Safe (GRAS) for use as general-purpose sweeteners in the United States. [13][27][28][29][30]
- Acceptable Daily Intake (ADI): The Joint FAO/WHO Expert Committee on Food Additives
 (JECFA) has established a group ADI of 4 mg/kg of body weight per day, expressed as
 steviol equivalents. This ADI is considered applicable to all steviol glycosides, including Reb
 G, as they all metabolize to steviol.
- Toxicity Studies: Extensive toxicological testing on various steviol glycosides has not shown evidence of carcinogenicity, genotoxicity, or reproductive toxicity at expected human consumption levels.[31]



Toxicological Endpoint	Compound Tested	Result	Reference
Acute Oral Toxicity (LD50)	Stevioside	> 15 g/kg bw (in mice, rats, hamsters)	[29]
Subchronic Toxicity (NOAEL)	Rebaudioside A	> 2,000 mg/kg bw/day (90-day rat study)	[29]
Genotoxicity	Stevioside, Rebaudioside A, Steviol	Not genotoxic in vivo	[31]
Carcinogenicity	Stevioside	No evidence of carcinogenicity	[31]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Rebaudioside G** and other steviol glycosides, based on established protocols from the scientific literature.

Protocol: In Vitro Metabolism by Human Gut Microflora

(Adapted from Gardana et al., 2003)[9][10]

Objective: To determine the rate and extent of **Rebaudioside G** hydrolysis to steviol by human intestinal bacteria.

Methodology:

- Fecal Slurry Preparation: Collect fresh fecal samples from healthy human volunteers who have not taken antibiotics for at least 3 months. Homogenize the samples (e.g., 1:10 w/v) in a pre-reduced anaerobic phosphate buffer.
- Incubation: In an anaerobic chamber, add a known concentration of **Rebaudioside G** (e.g., 40 mg) to the fecal slurry (e.g., 40 mL).



- Sampling: Incubate the cultures at 37°C under anaerobic conditions. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots (e.g., 0.5 mL).
- Reaction Quenching: Immediately mix the collected aliquots with a solvent like methanol (e.g., 0.5 mL) to stop all bacterial enzymatic activity.
- Sample Preparation: Centrifuge the quenched samples to pellet solids. Filter the supernatant through a $0.22~\mu m$ filter.
- Analysis: Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to quantify the disappearance of the parent compound (Rebaudioside G) and the appearance of the metabolite (steviol).

Protocol: In Vitro Anti-inflammatory Assay (Cytokine Release)

(Based on protocols for LPS-stimulated macrophages)[16][18]

Objective: To assess the ability of **Rebaudioside G**'s metabolite, steviol, to inhibit the release of pro-inflammatory cytokines from immune cells.

Methodology:

- Cell Culture: Culture a human monocyte cell line (e.g., THP-1) or a murine macrophage cell line (e.g., RAW 264.7) under standard conditions (e.g., 37°C, 5% CO₂). Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA), if required.
- Cell Seeding: Seed the macrophages into 24-well plates at a density of approximately 5 x 10⁵ cells/mL and allow them to adhere overnight.
- Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of steviol (e.g., 1, 10, 50, 100 μM). Incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).
- Stimulation: Add Lipopolysaccharide (LPS) to the wells (final concentration e.g., 1 μg/mL) to induce an inflammatory response. Include a negative control group with no LPS stimulation.

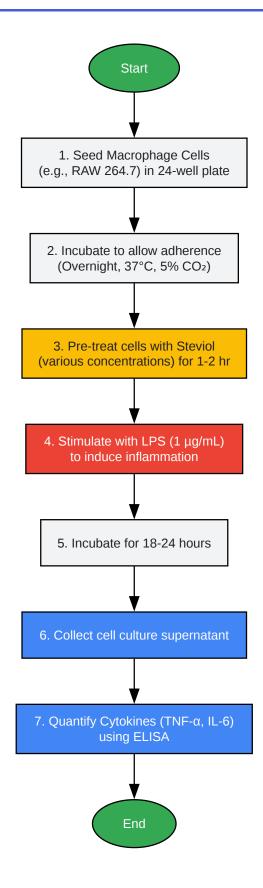
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- Incubation: Incubate the plates for a specified period (e.g., 18-24 hours).
- Supernatant Collection: Collect the cell culture supernatant from each well.
- Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.





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Workflow for an in vitro anti-inflammatory assay.



Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)

(Based on standard DPPH assay protocols)[22]

Objective: To measure the free radical scavenging activity of a compound.

Methodology:

- Reagent Preparation: Prepare a stock solution of 2,2-Diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 6 x 10⁻⁵ M). Prepare a series of dilutions of the test compound (e.g., Reb G or Stevia extract) in methanol.
- Reaction Mixture: In a 96-well plate or cuvette, add a small volume of the test compound solution (e.g., 50 μL) to a larger volume of the DPPH solution (e.g., 150 μL).
- Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance of the solution at approximately 517-520 nm using a spectrophotometer. Use methanol as a blank and a DPPH solution without the test compound as a control.
- Calculation: Calculate the percentage of radical scavenging activity using the formula:
 Scavenging Activity (%) = [(Abs_control Abs_sample) / Abs_control] x 100
- IC₅₀ Determination: Plot the scavenging percentage against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH free radicals).

Conclusion and Future Directions

Rebaudioside G, a minor steviol glycoside, holds potential as a non-caloric sweetener. While specific research on its biological activities is currently limited, its structural similarity to other steviol glycosides and its metabolic conversion to steviol strongly suggest it shares their pharmacological profile. The established anti-inflammatory and antioxidant properties of steviol indicate that **Rebaudioside G** could contribute to the health-promoting effects of Stevia



rebaudiana extracts. Its safety is well-supported by the extensive data on the steviol glycoside class and their common metabolite.

Future research should focus on isolating or synthesizing pure **Rebaudioside G** to conduct direct investigations into its specific physicochemical properties, sensory profile, and biological activities. Head-to-head comparisons with other steviol glycosides would elucidate any unique characteristics and further clarify its potential role in both the food industry and therapeutic applications. Elucidating its specific impact on gut microbiota composition and function would also be a valuable area of investigation.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Rebaudioside A | C44H70O23 | CID 6918840 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rebaudioside G | TargetMol [targetmol.com]
- 4. foodsweeteners.com [foodsweeteners.com]
- 5. Rebaudioside A CAS#: 58543-16-1 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Development of Next Generation Stevia Sweetener: Rebaudioside M PMC [pmc.ncbi.nlm.nih.gov]
- 9. unfictional.com [unfictional.com]
- 10. Metabolism of stevioside and rebaudioside A from Stevia rebaudiana extracts by human microflora PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]

Foundational & Exploratory





- 14. Anti-inflammatory and immunomodulatory activities of stevioside and steviol on colonic epithelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks -PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. The Effects of Stevia Consumption on Gut Bacteria: Friend or Foe? PMC [pmc.ncbi.nlm.nih.gov]
- 20. globalsciencebooks.info [globalsciencebooks.info]
- 21. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Antioxidant Activity of Leaf Extracts from Stevia rebaudiana Bertoni Exerts Attenuating Effect on Diseased Experimental Rats: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Integration of Antioxidant Activity Assays Data of Stevia Leaf Extracts: A Systematic Review and Meta-Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Study of Stevia rebaudiana Bertoni antioxidant activities and cellular properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. GRAS Notices [hfpappexternal.fda.gov]
- 28. fda.gov [fda.gov]
- 29. fda.gov [fda.gov]
- 30. Stevia Wikipedia [en.wikipedia.org]
- 31. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects PMC [pmc.ncbi.nlm.nih.gov]
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